Cas no 443353-93-3 (N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide)

N-(4-エトキシフェニル)-3-(4-オキソ-2-スルファニリデン-1,2,3,4-テトラヒドロキナゾリン-3-イル)プロパンアミドは、キナゾリン骨格を有する複素環式化合物です。この化合物は、チオカルボニル基とエトキシフェニルアミド基を併せ持つことが特徴で、医薬品中間体や生物活性化合物としての応用が期待されます。特に、分子内の硫黄原子とカルボニル基が配位能を有するため、金属イオンとの錯体形成や酵素阻害剤としての利用可能性があります。また、テトラヒドロキナゾリン構造は優れた安定性を示し、有機合成における多様な修飾が可能です。この化合物は、創薬研究分野において標的分子としての有用性が注目されています。

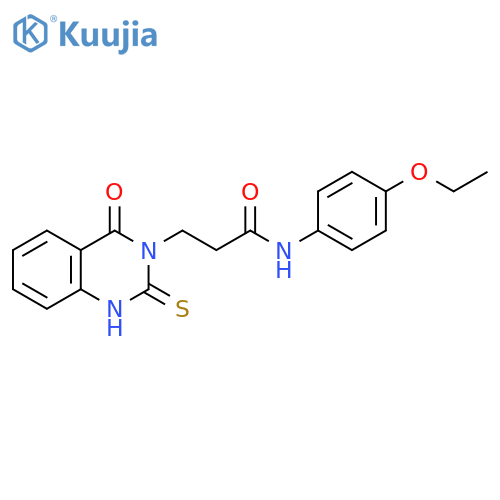

443353-93-3 structure

商品名:N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide

- 3(2H)-Quinazolinepropanamide, N-(4-ethoxyphenyl)-1,4-dihydro-4-oxo-2-thioxo-

- EU-0061326

- Oprea1_324833

- SR-01000557939-1

- Z182842596

- N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

- F0913-3677

- AKOS024601798

- N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

- SR-01000557939

- 443353-93-3

- AB00672895-01

- N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

-

- インチ: 1S/C19H19N3O3S/c1-2-25-14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)21-19(22)26/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,26)

- InChIKey: VVEKIRJUHUBELQ-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2)C(=O)N(CCC(NC2=CC=C(OCC)C=C2)=O)C1=S

計算された属性

- せいみつぶんしりょう: 369.11471265g/mol

- どういたいしつりょう: 369.11471265g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.15±0.20(Predicted)

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0913-3677-20mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 20mg |

$99.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-50mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 50mg |

$160.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-40mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 40mg |

$140.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-5mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 5mg |

$69.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-30mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 30mg |

$119.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-4mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 4mg |

$66.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-25mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 25mg |

$109.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-75mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 75mg |

$208.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-10μmol |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 10μl |

$69.0 | 2023-07-06 | |

| Life Chemicals | F0913-3677-3mg |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

443353-93-3 | 90%+ | 3mg |

$63.0 | 2023-07-06 |

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

443353-93-3 (N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量